
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C22H36NO.Br and a molecular weight of 410.4313 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide typically involves the quaternization of benzyldimethylamine with a suitable alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation or reduction reactions can produce various oxidized or reduced forms of the original compound .
Scientific Research Applications
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide involves its interaction with cellular membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . In medical applications, it acts as an atypical calcium antagonist, inhibiting calcium influx in smooth muscle cells and thereby reducing muscle contractions .
Comparison with Similar Compounds
Similar Compounds
Benzethonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Pinaverium Bromide: Used as an antispasmodic agent in the treatment of irritable bowel syndrome.
Uniqueness
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Its combination of antimicrobial and antispasmodic effects makes it particularly valuable in both medical and industrial applications .
Properties
CAS No. |
35690-05-2 |
|---|---|
Molecular Formula |
C22H36BrNO |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
benzyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H36NO.BrH/c1-22(2)20-11-10-19(21(22)16-20)12-14-24-15-13-23(3,4)17-18-8-6-5-7-9-18;/h5-9,19-21H,10-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BYVXYEQOFCJKRP-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+](C)(C)CC3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


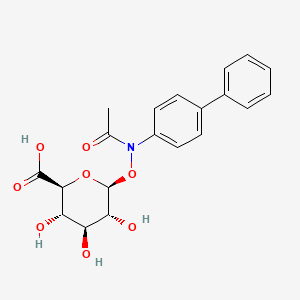

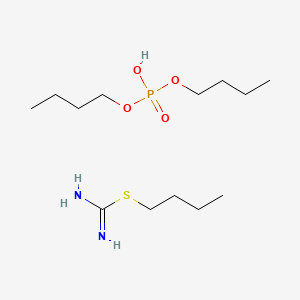
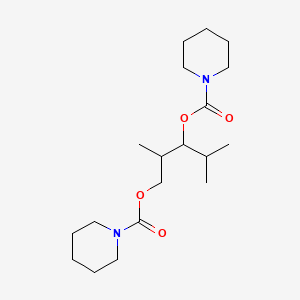
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
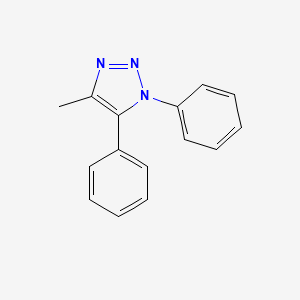
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
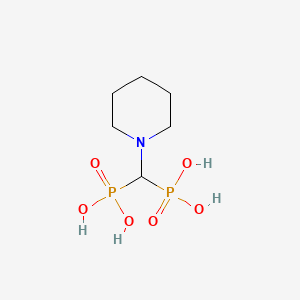
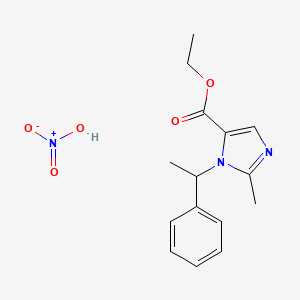
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
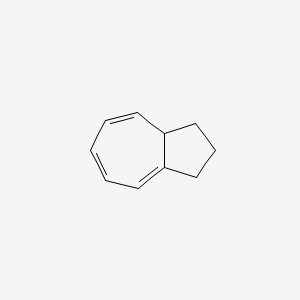
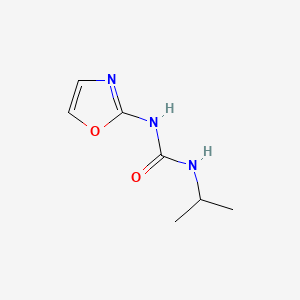
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
